molecular formula C13H11N5S2 B12008904 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol CAS No. 497823-98-0

4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12008904
CAS No.: 497823-98-0
M. Wt: 301.4 g/mol
InChI Key: XDGOAIZFRAUQCI-OVCLIPMQSA-N
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Description

4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol (CAS 945714-67-0) is a synthetic organic compound belonging to the 1,2,4-triazole class, recognized for its potential as a versatile scaffold in medicinal chemistry research. This molecule features a triazole-thiol core substituted with pyridyl and thienyl rings, a structure often associated with diverse biological activities. Scientific investigation has identified this compound as a potent kinase inhibitor. It demonstrates significant activity against Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway which is implicated in cellular processes like hematopoiesis and immune response, making it a target for oncological and inflammatory disease research. Furthermore, studies have shown it to be a powerful inhibitor of FMS-like tyrosine kinase 3 (FLT3), with research indicating an IC50 value of 2.49 nM against FLT3-wild type. This positions it as a highly valuable chemical probe for studying acute myeloid leukemia (AML), where mutations in the FLT3 gene are a common driver. Researchers can utilize this compound to explore signal transduction mechanisms, validate new drug targets, and develop novel therapeutic strategies for kinase-driven pathologies. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

497823-98-0

Molecular Formula

C13H11N5S2

Molecular Weight

301.4 g/mol

IUPAC Name

4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H11N5S2/c1-9-5-6-10(20-9)8-15-18-12(16-17-13(18)19)11-4-2-3-7-14-11/h2-8H,1H3,(H,17,19)/b15-8+

InChI Key

XDGOAIZFRAUQCI-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common route includes the condensation of 5-methyl-2-thiophenecarboxaldehyde with 5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol, with the addition of a condensing agent like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with precise control of reaction parameters, is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or thienyl rings, with common reagents including halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, organometallic complexes.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that triazole derivatives, including the compound , possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, suggesting their potential as antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, positioning it as a candidate for further development in cancer therapy .

Anti-inflammatory Effects

Triazole derivatives have also been studied for their anti-inflammatory effects. The compound has demonstrated the ability to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities and applications of similar triazole derivatives:

StudyFocusFindings
Analgesic and Antipyretic ActivitiesCompounds similar to the target showed significant analgesic effects comparable to standard drugs like aspirin.
Anticancer EvaluationDemonstrated cytotoxic effects on various cancer cell lines, with some derivatives showing IC50 values in low micromolar ranges.
Anti-inflammatory PropertiesIn vivo studies revealed a reduction in inflammatory markers in treated animal models.

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their function, resulting in antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of triazole-3-thiols are highly dependent on substituents. Key analogs include:

Compound Name Substituents Key Features Reference
3a () 4-chlorophenyl (Schiff base), 4-pyridinyl Lower yield (44%), high melting point (276–278°C), UV λmax 245.8 nm
CP 55 () 3-bromobenzylidene, 4-(trifluoromethyl)phenyl Enhanced lipophilicity due to CF₃ group; moderate antitumor activity
Ligand 54 () 4-methoxybenzylidene, 5-methylpyrazole High yield (73%); used in metal complexes for bioactivity
Compound XII () 4-methoxyphenyl, furan-2-yl Antimicrobial activity against tested microorganisms

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve lipophilicity and membrane permeability but may reduce synthetic yields .
  • Heteroaromatic substituents (e.g., pyridinyl, thienyl) enhance π-stacking interactions with biological targets, as seen in antitumor activity against MCF-7 and Hep-G2 cells .
Antitumor Potential:
  • : Analogs with benzo[d][1,3]dioxol-5-yl and furan-2-yl substituents showed IC₅₀ values lower than doxorubicin against MCF-7, Huh-7, and A-549 cells .
  • : Metal complexes of pyridinyl-triazole-3-thiols exhibited moderate to significant % inhibition in Hep-G2 and MCF-7 cells .
Antimicrobial Activity:
  • : Compound XIII (furan-2-yl, 4-methoxyphenyl) displayed activity against Gram-positive bacteria and fungi .

The target compound’s 2-pyridinyl and thienyl groups may synergize for dual antitumor/antimicrobial effects, though experimental validation is required.

Metal Complexation Behavior

Schiff base triazole-3-thiols readily form octahedral metal complexes (e.g., with Cu²⁺, Zn²⁺), enhancing bioactivity:

  • : Metal complexes showed improved cytotoxicity compared to free ligands, likely due to redox activity or DNA intercalation .
  • : Ligands 54 and 55 formed stable complexes characterized by NMR and ESI-MS .

Biological Activity

The compound 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a triazole ring fused with a thiol group and substituted with a thienyl and pyridinyl moiety. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown activity against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : Compounds derived from 1,2,4-triazole exhibited IC50 values in the range of 6.2 μM, indicating potent activity against this cell line .
  • Breast Cancer (T47D) : Other derivatives demonstrated IC50 values of 43.4 μM and 27.3 μM against T47D cells, showcasing their potential as anticancer agents .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The thiol group in the structure is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anti-inflammatory and Analgesic Effects

Several studies have documented the anti-inflammatory and analgesic effects of triazole-thiol derivatives. These compounds can modulate inflammatory pathways and reduce pain perception through various mechanisms, including inhibition of cyclooxygenase enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with active sites of enzymes such as aromatase and lipoxygenase .
  • Receptor Interaction : The compound can interact with various biological receptors due to its polar nature, enhancing solubility and bioavailability .

Case Studies and Research Findings

StudyFindings
Demonstrated that triazole derivatives exhibit significant anticancer activity against multiple cell lines.
Found that specific derivatives showed promising results in inhibiting cancer cell proliferation with low IC50 values.
Reported anti-inflammatory effects linked to the modulation of cyclooxygenase pathways by triazole-thiol compounds.

Q & A

Q. What are the optimal synthetic routes for this compound?

The compound can be synthesized via a three-component Mannich reaction starting from arylpropionic acid derivatives. Key steps include:

  • Aminomethylation of the triazole-thiol precursor with formaldehyde and secondary amines .
  • Alkylation of the thiol group using alkyl halides in methanol with NaOH as a base, achieving yields of ~70-80% . Critical parameters : Reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 thiol-to-alkyl halide).
Reaction Step Reagents Conditions Yield
Mannich reactionFormaldehyde, secondary amineReflux, 6 hr~65%
AlkylationAlkyl halide, NaOHMethanol, RT, 4 hr~75%

Q. How to characterize this compound using spectroscopic methods?

  • NMR : Analyze the pyridinyl proton signals at δ 8.5–9.0 ppm and thiophene methyl groups at δ 2.3–2.5 ppm .
  • IR : Confirm the thione (C=S) stretch at 1200–1250 cm⁻¹ and imine (C=N) stretch at 1600–1650 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks at m/z 281–305 (depending on substituents) .

Q. What purification methods are recommended?

Use recrystallization from ethanol/water (1:3 ratio) for high-purity yields (>95%). For S-alkyl derivatives, silica gel chromatography with ethyl acetate/hexane (3:7) is effective .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial or antitumor activity often arise from:

  • Structural variations : Substitution at the pyridinyl or thiophene groups alters binding affinity .
  • Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffers) impacts solubility and bioavailability . Methodological solution : Standardize assays using:
  • Fixed solvent systems (e.g., 10% DMSO in PBS).
  • Control for thiol oxidation via inert atmospheres .

Q. What computational approaches model this compound’s reactivity?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., sulfur and imine nitrogen) .
  • Molecular docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina .

Q. How to design derivatives for enhanced biological activity?

  • S-derivatization : Replace the thiol group with sulfanyl (-S-alkyl) or sulfonyl (-SO₂-) moieties to improve membrane permeability .
  • Hybrid scaffolds : Introduce pyrazole or thiadiazole rings to exploit synergistic binding . Example :
Derivative Modification Bioactivity (IC₅₀)
S-Methyl-SCH₃12 µM (Antifungal)
S-Benzyl-SBn8 µM (Anticancer)

Q. How to address instability during storage?

  • Oxidation prevention : Store under argon at -20°C in amber vials.
  • Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for thiol-to-disulfide conversion .

Methodological Guidance for Data Interpretation

Q. Why do reaction yields vary across studies?

Contradictions arise from:

  • Side reactions : Competing thiol oxidation or imine hydrolysis under acidic conditions .
  • Catalyst choice : Use of NaBH₄ vs. LiAlH₄ for reductions alters product distribution . Troubleshooting : Optimize pH (neutral to slightly basic) and use fresh formaldehyde solutions.

Q. How to validate enzyme inhibition mechanisms?

  • Kinetic assays : Measure Ki values via Lineweaver-Burk plots.
  • Fluorescence quenching : Track binding to tryptophan residues in target enzymes .

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